molecular formula C17H13N5OS2 B4512149 4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4512149
M. Wt: 367.5 g/mol
InChI Key: CMSLYRHFZATUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure integrating multiple nitrogen-containing rings, including a 1,3-thiazole core substituted with a pyrrole group and a pyridine moiety, which are privileged scaffolds in medicinal chemistry. Such structures are frequently investigated for their potential as kinase inhibitors or modulators of various biological targets due to their ability to mimic adenine moieties in ATP-binding sites. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules or as a standard in analytical method development. The presence of both pyridin-2-yl and 1H-pyrrol-1-yl substituents on the thiazole rings suggests potential for significant pi-pi stacking and hydrogen bonding interactions, which can be critical for high-affinity binding to protein targets. Handling of this reagent should be conducted in a well-ventilated environment, and using appropriate personal protective equipment. This product is intended for research purposes solely in a laboratory setting and is not classified as a medicinal product or cosmetic ingredient. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal application. Specific storage conditions should be verified with the batch-specific certificate of analysis, but similar compounds often require storage in a cool, dry place, potentially in a freezer under an inert atmosphere to ensure long-term stability. For complete handling, safety, and regulatory information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c1-11-14(25-17(19-11)22-8-4-5-9-22)15(23)21-16-20-13(10-24-16)12-6-2-3-7-18-12/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSLYRHFZATUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include α-bromoketones, 2-aminopyridine, and various catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., I2, TBHP). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Thiazolidinone Cores

Table 1: Key Thiazole Derivatives and Their Properties
Compound Name Molecular Formula Substituents Biological Activity Reference
Target Compound Not explicitly provided 4-(pyridin-2-yl)thiazolylidene, 2-(pyrrol-1-yl) Under investigation (potential kinase inhibition)
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Not explicitly provided 5-benzyl thiadiazole Antimicrobial, anticancer
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide C10H15N3OS Piperidine-4-carboxamide Anticonvulsant, antimicrobial
1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide C14H13FN4OS Fluorobenzo[d]thiazole Anticancer (kinase inhibition)

Key Findings :

  • Biological Activity : Thiadiazole-containing analogues (e.g., ) exhibit broader antimicrobial activity, while fluorinated benzo[d]thiazole derivatives () show specificity in kinase inhibition .

Pyrazole-Thiazole Hybrids

Table 2: Pyrazole-Thiazole Hybrid Compounds
Compound Name Molecular Formula Structural Features Applications Reference
(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one C23H20N4O2S2 Ethoxyphenyl pyrazole, thiazolidinone Anti-inflammatory, anticancer
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Not explicitly provided Dimethyl thiazole, phenyl Antifungal, anticancer

Key Findings :

  • Hybrid Advantages : Combining pyrazole and thiazole rings (e.g., ) enhances metabolic stability and bioavailability compared to simpler thiazoles .
  • Activity Profile : The dimethyl and phenyl substituents in ’s compound confer antifungal activity, whereas ethoxyphenyl derivatives () target inflammatory pathways .

Thiadiazole and Triazole Analogues

Table 3: Thiadiazole and Triazole Derivatives
Compound Name Molecular Formula Core Structure Notable Properties Reference
2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide Not explicitly provided Thiadiazole-thiazole Anticonvulsant
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C27H19BrN8O2S Triazole-thiazole Antimicrobial, enzyme inhibition

Key Findings :

  • Triazole Utility : Triazole-linked compounds () exhibit strong enzyme inhibition due to hydrogen-bonding capabilities .

Biological Activity

The compound 4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide represents a class of thiazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H13N5S2\text{C}_{15}\text{H}_{13}\text{N}_5\text{S}_2

This compound features a thiazole ring system, which is known for its biological relevance. The presence of multiple functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of thiazole derivatives against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that certain thiazole derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapy drug. For example:

Compound IDIC50 (µg/mL)Cell Line
Compound 131.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat

The structure-activity relationship (SAR) analysis suggested that the presence of a methyl group at position 4 on the phenyl ring was crucial for enhancing cytotoxic activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds containing thiazole rings can inhibit the growth of various pathogens.

Case Study: Antibacterial Screening

In a comparative study, several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some promising compounds was found to be as low as 31.25 µg/mL.

Compound IDMIC (µg/mL)Bacterial Strain
Compound A31.25Staphylococcus aureus
Compound B62.50Escherichia coli

These findings indicate that modifications in the thiazole structure can significantly influence antimicrobial efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A series of analogues were synthesized and tested for their ability to prevent seizures in animal models.

Case Study: Anticonvulsant Efficacy

A specific analogue demonstrated a significant reduction in seizure duration and frequency, suggesting potential therapeutic benefits for epilepsy treatment.

Compound IDED50 (mg/kg)Model
Analogue 210PTZ-induced

The results indicate that structural modifications could enhance anticonvulsant activity, making thiazole derivatives a focus for further research in epilepsy management .

Q & A

Q. How can researchers optimize the synthetic route for 4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

Answer: The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

  • Thiazole ring formation : Use a Hantzsch thiazole synthesis approach with α-haloketones and thiourea derivatives under reflux in ethanol .
  • Pyridine-thiazole linkage : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridin-2-yl group to the thiazole core. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Carboxamide functionalization : React the intermediate with 1H-pyrrole-1-carbonyl chloride in anhydrous DMF at 0–5°C to avoid side reactions .
    Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^{1}\text{H}-NMR (e.g., pyrrole protons at δ 6.8–7.2 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify key signals:
    • Thiazole protons (δ 7.1–7.5 ppm) and pyridine protons (δ 8.0–8.5 ppm) .
    • Carboxamide carbonyl carbon at δ ~165 ppm in 13C^{13}\text{C}-NMR .
  • IR spectroscopy : Confirm the carboxamide C=O stretch at ~1680 cm1^{-1} and pyrrole C-N stretches at ~1500 cm1^{-1} .
  • Mass spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 410.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Answer:

  • Substituent variation : Synthesize analogs by replacing the 1H-pyrrol-1-yl group with other heterocycles (e.g., imidazole or triazole) and assess changes in binding affinity .
  • Bioactivity assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify IC50_{50} values .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Prioritize analogs with improved binding scores (ΔG < -8 kcal/mol) .

Q. Table 1: Example SAR Modifications and Outcomes

Modification SiteSubstituent TestedObserved Activity ChangeReference
Pyrrole ringImidazole2× increase in kinase inhibition
Pyridine positionFluorine substituentImproved metabolic stability

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) .
  • Mechanistic validation : Perform knock-out studies (e.g., CRISPR/Cas9) to confirm target specificity. For example, if apoptosis induction is reported, measure caspase-3/7 activation .
  • Data reproducibility : Replicate experiments across independent labs with blinded analysis to minimize bias .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. For example, thiazole rings may hydrolyze at pH < 3 .
  • Metabolic stability : Use liver microsomes (human or murine) to assess CYP450-mediated oxidation. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Light sensitivity : Store the compound in amber vials under argon, as pyrrole and thiazole groups may photodegrade .

Q. How can advanced computational methods elucidate the compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with EGFR kinase) for 100 ns to analyze conformational stability and binding energy profiles .
  • Quantum mechanical (QM) calculations : Use DFT (B3LYP/6-31G*) to map electron density around the carboxamide group, identifying nucleophilic attack sites .
  • Pharmacophore modeling : Generate 3D pharmacophore maps to guide analog design for improved target engagement .

Methodological Considerations

Q. What experimental controls are essential when testing this compound in biological assays?

Answer:

  • Vehicle controls : Use DMSO (≤0.1% v/v) to rule out solvent effects on cell viability .
  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for apoptosis) and untreated samples for baseline comparison .
  • Off-target screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .

Q. How can researchers address low solubility in aqueous media during formulation?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility without toxicity .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (size < 200 nm) to improve bioavailability. Characterize via dynamic light scattering (DLS) .

Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?

Answer:

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts (Δδ ~0.3 ppm for aromatic protons) .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish minor impurities from authentic signals .

Q. What statistical methods are appropriate for analyzing dose-response data?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill coefficients .
  • Error propagation : Report 95% confidence intervals and use ANOVA for multi-group comparisons (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.